molecular formula C17H20N2O B178960 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL CAS No. 151097-26-6

3-(Aminomethyl)-1-benzhydrylazetidin-3-OL

Cat. No. B178960
CAS RN: 151097-26-6
M. Wt: 268.35 g/mol
InChI Key: HPZPZJYCMNLIKS-UHFFFAOYSA-N
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Description

The compound “3-(Aminomethyl)-1-benzhydrylazetidin-3-OL” is an organic compound containing an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The “benzhydryl” part suggests the presence of a diphenylmethane structure, and the “aminomethyl” and “OL” parts indicate the presence of an amino (-NH2) and a hydroxyl (-OH) group, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azetidine ring, the benzhydryl group, and the functional groups (amino and hydroxyl). The presence of these groups would influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

Amines, like the aminomethyl group in this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids . The hydroxyl group can also participate in reactions such as esterification .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products . Proper handling and storage would be essential to minimize risks .

properties

IUPAC Name

3-(aminomethyl)-1-benzhydrylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-11-17(20)12-19(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZPZJYCMNLIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609327
Record name 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1-benzhydrylazetidin-3-OL

CAS RN

151097-26-6
Record name 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-benzhydryl-3-(trimethylsilyloxy)azetidine-3-carbonitrile (example 33, step b) (3.5 g) in THF (50 mL) was treated with borane methylsulfide complex (2M in THF, 20.8 mL) and the resultant mixture heated at 70° C. for 1 hour under nitrogen. The mixture was cooled to room temperature and quenched carefully with methanol (50 mL) followed by treatment with ethylenediamine (2.81 mL). This mixture was stirred at 20° C. for 1 hour and then at 55° C. for 1 hour. The mixture was cooled to room temperature and treated with tetrabutylammonium fluoride (1M in THF, 15.6 mL), then stirred at room temperature for 40 minutes. Solvents were evaporated under reduced pressure and the residue partitioned between ethyl acetate and brine. The organic layer was dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure. The crude product was purified by flash silica chromatography, elution gradient 6 to 7% methanol in dichloromethane with 1% triethylamine. Pure fractions were evaporated to dryness to afford the subtitled compound. Yield 1.95 g.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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